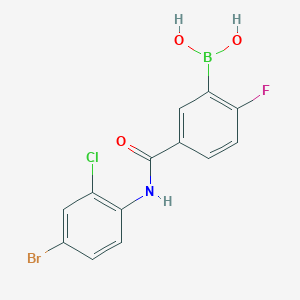

5-(4-Bromo-2-chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid

Description

This compound (CAS RN: Not explicitly provided; molecular formula: C₁₃H₉BBrClFNO₃; molecular weight: 372.38 g/mol) is a boronic acid derivative featuring a carbamoyl linker and halogenated aryl substituents. It is widely used in Suzuki-Miyaura cross-coupling reactions due to its boronic acid group, which facilitates bond formation with aryl halides in the presence of palladium catalysts . The 4-bromo-2-chlorophenylcarbamoyl moiety enhances electronic and steric effects, influencing reactivity and selectivity in synthetic applications .

Properties

Molecular Formula |

C13H9BBrClFNO3 |

|---|---|

Molecular Weight |

372.38 g/mol |

IUPAC Name |

[5-[(4-bromo-2-chlorophenyl)carbamoyl]-2-fluorophenyl]boronic acid |

InChI |

InChI=1S/C13H9BBrClFNO3/c15-8-2-4-12(10(16)6-8)18-13(19)7-1-3-11(17)9(5-7)14(20)21/h1-6,20-21H,(H,18,19) |

InChI Key |

KKLAXOIRVWIYAZ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)Br)Cl)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-2-chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction requires a palladium catalyst and a base, and it proceeds under mild conditions, making it suitable for the synthesis of complex molecules .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process can be optimized to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-2-chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while reduction may produce boranes or borohydrides. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

5-(4-Bromo-2-chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Bromo-2-chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid involves its ability to form covalent bonds with diols and other nucleophiles. This interaction can inhibit the activity of enzymes that rely on diol-containing cofactors or substrates. The compound’s boronic acid moiety is particularly effective in binding to serine proteases and other enzymes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Positional Isomers

Key Compounds :

- 5-(4-Bromo-2-chlorophenylcarbamoyl)-3-fluorobenzeneboronic acid (H54869): Same molecular formula (C₁₃H₉BBrClFNO₃) but with fluorine at the meta position on the benzene ring.

- 4-(4-Bromo-2-chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid (H55654): Fluorine at the para position relative to the boronic acid group. This isomer may exhibit distinct electronic effects due to the electron-withdrawing fluorine’s proximity to the reactive boronic acid site .

Halogen-Substituted Analogues

Key Compounds :

- 5-(4-Bromo-2-fluorophenylcarbamoyl)-2-chlorobenzeneboronic acid (H54070): Swaps chlorine and fluorine positions on the phenylcarbamoyl group (C₁₃H₉BBrClFNO₃). The electron-withdrawing fluorine at the ortho position increases the electrophilicity of the aryl halide, enhancing cross-coupling efficiency compared to the target compound .

- 5-(2,6-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid (H54209): Replaces bromine with chlorine, resulting in a dichloro-substituted phenyl group (C₁₃H₉BCl₂FNO₃). The increased chlorine content raises lipophilicity (logP ≈ 3.2) but may reduce electronic diversity in catalytic systems .

Functional Group Variations

Key Compounds :

- 5-(Cyclohexylcarbamoyl)-2-fluorobenzeneboronic acid (CAS 874289-44-8): Replaces the halogenated aryl group with a cyclohexylcarbamoyl moiety (C₁₃H₁₇BFNO₃). The bulky cyclohexyl group introduces significant steric hindrance, slowing reaction kinetics but improving selectivity in sterically demanding couplings .

- (4-Bromo-2-chlorophenyl)boronic acid (CAS 1046861-20-4): Lacks the carbamoyl linker (C₆H₅BBrClO₂). The absence of the carbamoyl group simplifies the structure but reduces versatility in forming amide-based conjugates .

Nitro-Substituted Derivatives

Key Compounds :

- 5-(4-Bromo-2-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid (H54016): Incorporates a nitro group (C₁₃H₉BBrFN₂O₅). The nitro group strongly withdraws electrons, reducing the aryl halide’s reactivity in cross-coupling.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.